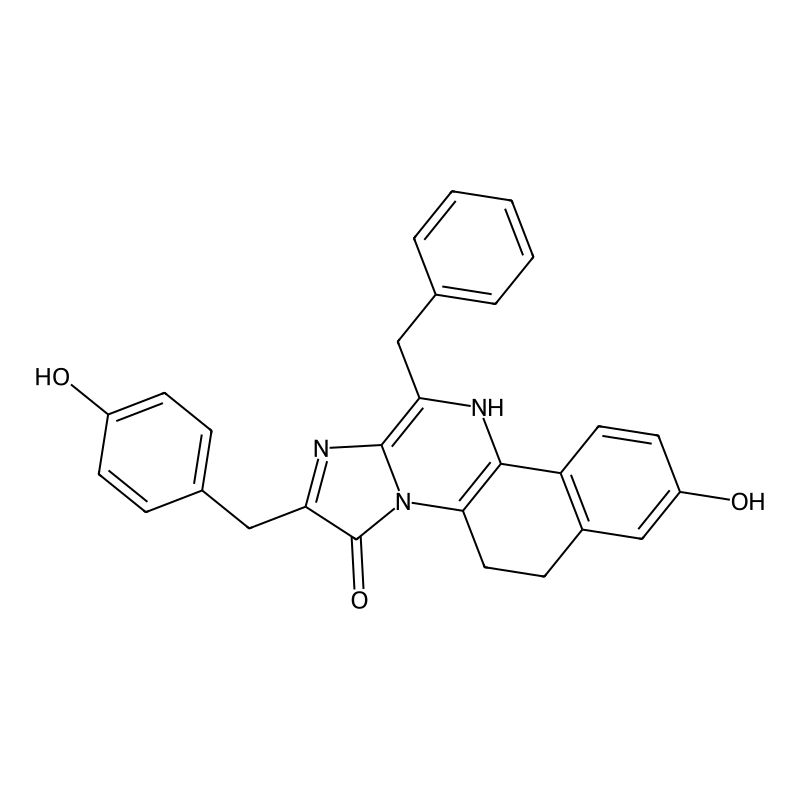Coelenterazine e

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Cellular Imaging:
Coelenterazine e, along with luciferase, can be used as a bioluminescent reporter in cellular imaging techniques. By genetically engineering cells to express luciferase, scientists can introduce coelenterazine e and observe bioluminescence. This allows for the visualization of specific cellular processes or the tracking of particular cell types within a living organism. Luciferase-coelenterazine systems offer several advantages over traditional fluorescent reporters, including a lower background signal and deeper tissue penetration due to bioluminescence emission.
Reporter for Gene Expression Studies:
Coelenterazine e and luciferase can be used as a reporter system to study gene expression. By placing the luciferase gene under the control of a specific promoter, researchers can monitor changes in gene activity by measuring bioluminescence. Increased promoter activity leads to increased luciferase production, which in turn leads to brighter bioluminescence. This allows for a sensitive and non-invasive way to study how genes are regulated in response to different stimuli [].
Biosensors:
Coelenterazine e and luciferase can be engineered to create biosensors for detecting specific molecules or environmental conditions. By linking the interaction of a target molecule with luciferase activity, researchers can design biosensors that emit light in response to the presence of the target. This has potential applications in fields like environmental monitoring, drug discovery, and disease diagnostics [].
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Shimomura O. Membrane permeability of coelenterazine analogues measured with fish eggs. Biochem J. 1997 Sep 1;326 ( Pt 2):297-8. PubMed PMID: 9291095; PubMed Central PMCID: PMC1218668.
3: Knight MR, Read ND, Campbell AK, Trewavas AJ. Imaging calcium dynamics in living plants using semi-synthetic recombinant aequorins. J Cell Biol. 1993 Apr;121(1):83-90. PubMed PMID: 8458875; PubMed Central PMCID: PMC2119763.
4: Shimomura O. Cause of spectral variation in the luminescence of semisynthetic aequorins. Biochem J. 1995 Mar 1;306 ( Pt 2):537-43. PubMed PMID: 7887908; PubMed Central PMCID: PMC1136551.








